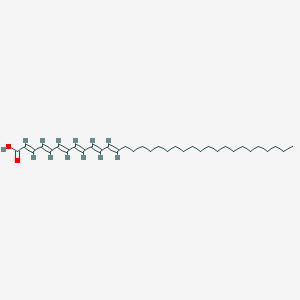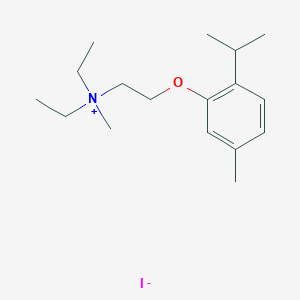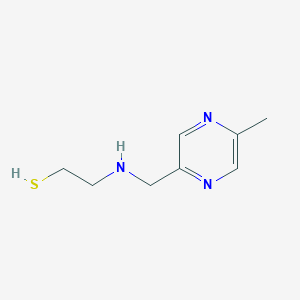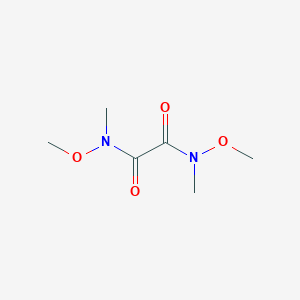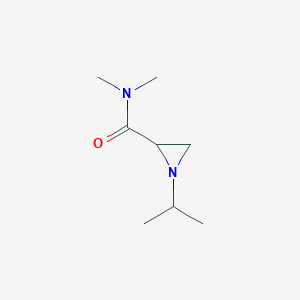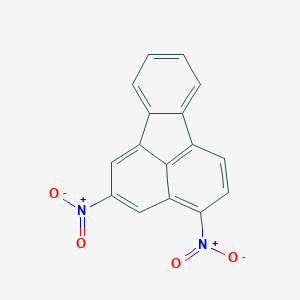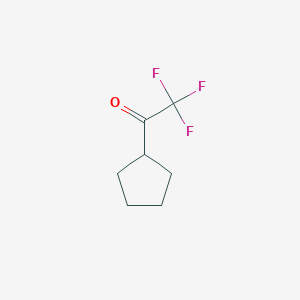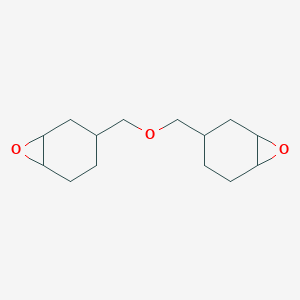
Prothrombin (18-23)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prothrombin (18-23) is a peptide that is derived from prothrombin, a blood coagulation protein. This peptide has been the focus of significant scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. In
Mécanisme D'action
More studies are needed to elucidate the mechanism of action of prothrombin (Prothrombin (Prothrombin (18-23))) and its interactions with cell membranes.
5. Synthesis optimization: Further optimization of the synthesis method for prothrombin (Prothrombin (Prothrombin (18-23))) is needed to improve its yield, solubility, and purity.
Conclusion
Prothrombin (Prothrombin (Prothrombin (18-23))) is a peptide that has potential applications in various fields, including medicine, biochemistry, and biotechnology. It exhibits antimicrobial activity, induces apoptosis in cancer cells, and promotes wound healing. Prothrombin (Prothrombin (Prothrombin (18-23))) can be synthesized using SPPS or LPPS, and it has several advantages and limitations for lab experiments. Future research directions include exploring its antimicrobial activity, cancer therapy potential, wound healing properties, mechanism of action, and synthesis optimization.
Effets Biochimiques Et Physiologiques
Prothrombin (Prothrombin (18-23)) has been shown to have various biochemical and physiological effects, including:
1. Antimicrobial activity: As mentioned earlier, prothrombin (Prothrombin (18-23)) exhibits antimicrobial activity against a wide range of bacteria.
2. Apoptosis induction: Prothrombin (Prothrombin (18-23)) induces apoptosis in cancer cells.
3. Wound healing: Prothrombin (Prothrombin (18-23)) promotes wound healing by stimulating the proliferation of fibroblasts and endothelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
Prothrombin (Prothrombin (18-23)) has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Prothrombin (Prothrombin (18-23)) can be synthesized to high purity using SPPS or LPPS.
2. Stability: Prothrombin (Prothrombin (18-23)) is stable under a wide range of conditions, making it suitable for various lab experiments.
3. Low toxicity: Prothrombin (Prothrombin (18-23)) has low toxicity, making it safe to use in lab experiments.
Some of the limitations of prothrombin (Prothrombin (18-23)) for lab experiments include:
1. Limited solubility: Prothrombin (Prothrombin (18-23)) has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
2. Limited availability: Prothrombin (Prothrombin (18-23)) is not widely available commercially, which can make it difficult to obtain for some lab experiments.
3. Limited knowledge: The mechanism of action of prothrombin (Prothrombin (18-23)) is not fully understood, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on prothrombin (Prothrombin (18-23)), including:
1. Antimicrobial activity: Further research is needed to explore the antimicrobial activity of prothrombin (Prothrombin (18-23)) and its potential use as an antimicrobial agent.
2. Cancer therapy: More studies are needed to investigate the potential of prothrombin (Prothrombin (18-23)) as a cancer therapy.
3. Wound healing: Further research is needed to understand the mechanisms underlying the wound healing properties of prothrombin (Prothrombin (18-23)) and its potential use in wound healing applications.
4.
Méthodes De Synthèse
Prothrombin (Prothrombin (18-23)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing peptides, including prothrombin (Prothrombin (18-23)). This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are added one by one, starting from the C-terminus to the N-terminus, using protected amino acid derivatives. Once the peptide chain is complete, the peptide is cleaved from the solid support and purified.
Applications De Recherche Scientifique
Prothrombin (Prothrombin (18-23)) has been used in various scientific research applications, including:
1. Antimicrobial activity: Prothrombin (Prothrombin (18-23)) has been shown to exhibit antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria.
2. Cancer therapy: Prothrombin (Prothrombin (18-23)) has been studied as a potential cancer therapy due to its ability to induce apoptosis (programmed cell death) in cancer cells.
3. Wound healing: Prothrombin (Prothrombin (18-23)) has been shown to promote wound healing by stimulating the proliferation of fibroblasts and endothelial cells.
Propriétés
Numéro CAS |
103658-53-3 |
|---|---|
Nom du produit |
Prothrombin (18-23) |
Formule moléculaire |
C32H47N7O15S2 |
Poids moléculaire |
833.9 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1 |
Clé InChI |
FSRRFCISZLQALP-NMTCSRCMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
Synonymes |
Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe prothrombin (18-23) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
